molecular formula C9H7NO9S3 B13956175 3,6,8-Quinolinetrisulfonic acid CAS No. 774143-07-6

3,6,8-Quinolinetrisulfonic acid

Katalognummer: B13956175
CAS-Nummer: 774143-07-6
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: NXKMVHIOXXFRPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6,8-Quinolinetrisulfonic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties. The compound is characterized by the presence of three sulfonic acid groups attached to the quinoline ring at positions 3, 6, and 8. This structural configuration imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Quinolinetrisulfonic acid typically involves the sulfonation of quinoline derivatives One common method is the reaction of quinoline with sulfuric acid or oleum under controlled conditionsThe reaction conditions, such as temperature, concentration of sulfuric acid, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process. The industrial production methods are designed to minimize waste and environmental impact while maximizing the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3,6,8-Quinolinetrisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, sulfonate salts, and various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3,6,8-Quinolinetrisulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 3,6,8-Quinolinetrisulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to interact with enzymes and other biomolecules. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical properties and reactivity. This unique structure allows for specialized applications in various fields, distinguishing it from other quinoline derivatives .

Eigenschaften

CAS-Nummer

774143-07-6

Molekularformel

C9H7NO9S3

Molekulargewicht

369.4 g/mol

IUPAC-Name

quinoline-3,6,8-trisulfonic acid

InChI

InChI=1S/C9H7NO9S3/c11-20(12,13)6-1-5-2-7(21(14,15)16)4-10-9(5)8(3-6)22(17,18)19/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)

InChI-Schlüssel

NXKMVHIOXXFRPC-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(C=NC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.